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CAS Number: 10378-79-7

This technical guide provides a comprehensive overview of N,N'-bis(2-
methylphenyl)propanediamide, also known as N,N'-bis(o-tolyl)malonamide. Aimed at
researchers, scientists, and professionals in drug development, this document details the
synthesis, physicochemical properties, and potential applications of this molecule, grounding all
information in established scientific principles and methodologies.

Introduction and Scientific Context

N,N'-bis(2-methylphenyl)propanediamide belongs to the class of malonamides, which are
characterized by a central methylene group flanked by two amide functionalities. The amide
moieties are crucial structural components in a vast array of biologically active compounds. The
specific substitution pattern of this molecule, with two o-tolyl groups, imparts distinct steric and
electronic properties that can influence its molecular conformation, receptor binding, and
overall pharmacological profile.
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The strategic placement of the methyl groups on the ortho position of the phenyl rings can
induce a twisted conformation, which may be pivotal for its interaction with biological targets.
Understanding the synthesis and properties of this specific diamide is essential for exploring its
potential in medicinal chemistry and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of N,N'-bis(2-
methylphenyl)propanediamide is presented in the table below. These properties are
fundamental for its handling, formulation, and interpretation of its biological activity.

Property Value Source
CAS Number 10378-79-7 [1]
Molecular Formula C17H18N202 [1]
Molecular Weight 282.34 g/mol [1]
Synonym N,N'-bis(o-tolyl)malonamide

Appearance White to off-white powder

Soluble in dichloromethane,
Solubility sparingly soluble in ethanol,

and insoluble in water.

Synthesis of N,N'-bis(2-
methylphenyl)propanediamide

The synthesis of N,N'-bis(2-methylphenyl)propanediamide can be achieved through the
condensation reaction of malonic acid with o-toluidine. This established method for forming
amide bonds is reliable and can be adapted for this specific synthesis.

Reaction Principle

The reaction proceeds via the formation of a mixed anhydride or an activated ester of malonic
acid, which is then susceptible to nucleophilic attack by the amino group of o-toluidine. The use
of a coupling agent or activation of the carboxylic acid is often employed to facilitate this
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reaction. A more direct approach, though potentially requiring more stringent conditions,
involves the direct heating of the dicarboxylic acid and the amine. A common laboratory-scale
synthesis is adapted from the procedure for a similar compound, N,N'-Bis(3-
methylphenyl)propanediamide.[2]

Experimental Protocol

Materials:

Malonic acid

o-Toluidine (2-methylaniline)

Dichloromethane (DCM)

Crushed ice

Saturated sodium bicarbonate solution

2 N Hydrochloric acid (HCI)

Water (deionized)

Procedure:

In a round-bottom flask, dissolve malonic acid (0.3 mol) in dichloromethane (30 ml).
» In a separate beaker, prepare a solution of o-toluidine (0.6 mol) in dichloromethane (30 ml).

» Slowly add the o-toluidine solution to the malonic acid solution dropwise with constant
stirring at room temperature.

» Continue stirring the resulting mixture for 3 hours.

» Allow the reaction mixture to stand for 12 hours to ensure the completion of the reaction and
to allow for the evaporation of the dichloromethane solvent.

e To the resulting product, add crushed ice to induce precipitation of the crude product.
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Filter the precipitate and wash it thoroughly with water.

Wash the precipitate with a saturated sodium bicarbonate solution to remove any unreacted

malonic acid, followed by another wash with water.

Subsequently, wash the precipitate with 2 N HCI to remove any unreacted o-toluidine,

followed by a final wash with water.

Dry the purified N,N'-bis(2-methylphenyl)propanediamide product.

Synthesis Workflow Diagram
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Synthesis of N,N'-bis(2-methylphenyl)propanediamide
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Caption: A step-by-step workflow for the synthesis of N,N'-bis(2-
methylphenyl)propanediamide.

Structural Characterization

While a specific crystal structure for N,N'-bis(2-methylphenyl)propanediamide is not readily
available in the referenced literature, valuable insights can be drawn from the crystal structure
of its isomer, N,N'-Bis(3-methylphenyl)propanediamide.[2] The molecule is symmetrical, with
the two halves related by a twofold rotation axis. The structure is stabilized by intramolecular C
—H---O hydrogen bonds. Each amide group is nearly coplanar with the adjacent benzene ring.
The two benzene rings, however, are significantly twisted relative to each other.[2] This twisted
conformation is a key structural feature that will influence its biological activity.

Expected Spectroscopic Data:

e H NMR: Signals corresponding to the aromatic protons of the o-tolyl groups, the methyl
protons, the amide N-H protons, and the central methylene protons would be expected. The
chemical shifts and splitting patterns would be characteristic of the substitution pattern.

e 13C NMR: Resonances for the carbonyl carbons of the amide groups, the aromatic carbons
(with distinct signals for the substituted and unsubstituted carbons), the methyl carbons, and
the central methylene carbon would be present.

» IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the secondary
amides, C=0 stretching of the amide groups, and aromatic C-H and C=C stretching would
be observed.

o Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of
282.34 would be expected, along with characteristic fragmentation patterns.

Potential Applications in Drug Development

While specific biological activities for N,N'-bis(2-methylphenyl)propanediamide are not
extensively documented, the broader class of diamides and related aromatic amides have
shown promise in various therapeutic areas. The structural features of this molecule suggest
several avenues for investigation.
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Rationale for Potential Biological Activity

The presence of two amide linkages provides hydrogen bond donor and acceptor sites, which
are critical for molecular recognition by biological targets such as enzymes and receptors. The
lipophilic o-tolyl groups can facilitate membrane permeability and hydrophobic interactions
within protein binding pockets. The overall "bent" or "twisted" conformation imposed by the
ortho-methyl groups can provide selectivity for specific receptor subtypes or enzyme isoforms.

Postulated Signaling Pathway Involvement

Based on the activities of structurally related compounds, N,N'-bis(2-
methylphenyl)propanediamide could potentially interact with various signaling pathways. For
instance, many small molecule drugs target G-protein coupled receptors (GPCRS), ion
channels, or enzymes involved in signal transduction. A hypothetical interaction is depicted
below, illustrating how such a molecule might act as a modulator of a receptor, influencing
downstream signaling cascades.
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Hypothetical Signaling Pathway Modulation
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Caption: A generalized diagram of a potential signaling pathway modulated by the compound.
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Conclusion and Future Directions

N,N'-bis(2-methylphenyl)propanediamide is a synthetically accessible molecule with
interesting structural features that warrant further investigation for its potential applications in
drug discovery and materials science. The established synthesis provides a clear path for
obtaining this compound for further studies. Future research should focus on the detailed
characterization of its spectroscopic properties, the exploration of its biological activities
through in vitro and in vivo screening, and the elucidation of its structure-activity relationships.
The insights gained from such studies could pave the way for the development of novel
therapeutic agents or functional materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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